pKa Shift vs. 2-Methoxybenzoic Acid
The 4-bromo substituent exerts a measurable electron-withdrawing effect, lowering the pKa of 4-bromo-2-methoxybenzoic acid to 3.86 ± 0.10, compared with 4.09 ± 0.10 for unsubstituted 2-methoxybenzoic acid [1][2]. This ΔpKa of approximately 0.23 units corresponds to roughly a 1.7-fold increase in acidity. By contrast, 4-chloro-2-methoxybenzoic acid exhibits a nearly identical predicted pKa of 3.86, indicating that Br and Cl exert comparable inductive effects at the para position relative to the carboxyl group [3].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.86 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Methoxybenzoic acid (unsubstituted): pKa = 4.09 ± 0.10; 4-Chloro-2-methoxybenzoic acid: pKa = 3.86 ± 0.10 |
| Quantified Difference | ΔpKa = 0.23 (vs. unsubstituted); ΔpKa ≈ 0 (vs. 4-Cl analog) |
| Conditions | Predicted pKa values from ChemicalBook and Chembase databases; experimental context not specified |
Why This Matters
The enhanced acidity relative to the unsubstituted parent influences carboxylate solubility, salt formation, and the compound's behavior in pH-dependent extraction and purification protocols.
- [1] ChemicalBook. 4-BROMO-2-METHOXYBENZOIC ACID. pKa: 3.86±0.10 (Predicted). View Source
- [2] Wikipedia. o-Anisic acid (2-Methoxybenzoic acid). Acidity (pKa): 4.09. View Source
- [3] ChemicalBook. 4-Chloro-2-methoxybenzoic acid (CAS 57479-70-6). pKa: 3.86±0.10 (Predicted). View Source
